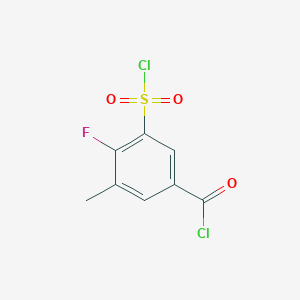
3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoyl chloride is an organic compound that features a benzoyl chloride group substituted with chlorosulfonyl, fluoro, and methyl groups
Preparation Methods
The synthesis of 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoyl chloride typically involves the chlorosulfonation of 4-fluoro-5-methylbenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO₃Cl) as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: 4-fluoro-5-methylbenzoic acid is treated with chlorosulfonic acid, leading to the formation of the chlorosulfonyl derivative.
Purification: The resulting product is purified through recrystallization or distillation to obtain the desired compound in high purity.
Industrial production methods may involve continuous flow reactors to enhance the efficiency and yield of the reaction. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates, respectively.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-fluoro-5-methylbenzoic acid and sulfur dioxide.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common reagents used in these reactions include amines, alcohols, thiols, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoyl chloride has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biomedical Research: It is employed in the synthesis of bioactive molecules and fluorescent probes for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Similar compounds to 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoyl chloride include:
3-chlorosulfonyl-4-fluoro-benzoic acid: This compound shares the chlorosulfonyl and fluoro substituents but lacks the methyl group.
4-chlorosulfonyl-benzoic acid methyl ester: This compound has a similar structure but with a methyl ester group instead of the benzoyl chloride group.
3-(Chlorosulfonyl)benzoyl chloride: This compound lacks the fluoro and methyl substituents, making it less sterically hindered.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Properties
Molecular Formula |
C8H5Cl2FO3S |
|---|---|
Molecular Weight |
271.09 g/mol |
IUPAC Name |
3-chlorosulfonyl-4-fluoro-5-methylbenzoyl chloride |
InChI |
InChI=1S/C8H5Cl2FO3S/c1-4-2-5(8(9)12)3-6(7(4)11)15(10,13)14/h2-3H,1H3 |
InChI Key |
OXRVYZXBYHGFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)S(=O)(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13189340.png)
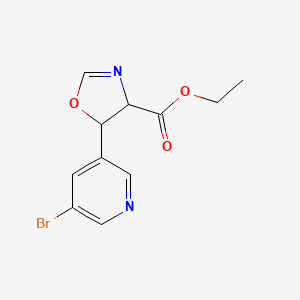
![[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13189348.png)
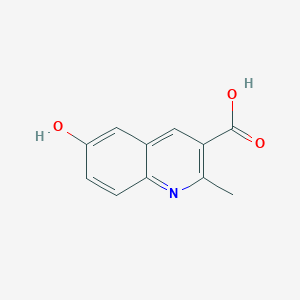
![Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13189361.png)
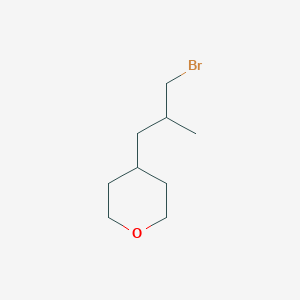


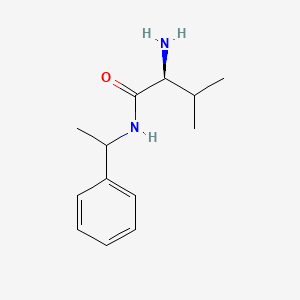
![2-Methyl-3,7-dioxaspiro[5.6]dodec-9-ene](/img/structure/B13189392.png)

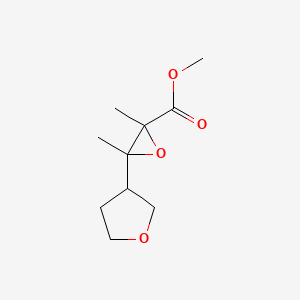
![5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13189406.png)
